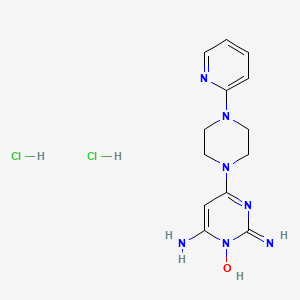
2,4-Diamino-6-(4-(2-pyridyl)-1-piperazinyl)pyrimidine 3-oxide dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Diamino-6-(4-(2-pyridyl)-1-piperazinyl)pyrimidine 3-oxide dihydrochloride is a heterocyclic compound that belongs to the pyrimidine family. This compound is known for its significant pharmacological activities, particularly in the field of medicinal chemistry. It is often studied for its potential therapeutic applications and its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-6-(4-(2-pyridyl)-1-piperazinyl)pyrimidine 3-oxide dihydrochloride typically involves multiple steps. One common method starts with the reaction of 6-chloro-2,4-diaminopyrimidine with 2,4-dichlorophenol to form 2,4-diamino-6-(2,4-dichlorophenoxy)pyrimidine. This intermediate is then oxidized using 3-chloroperbenzoic acid to yield 2,4-diamino-6-(2,4-dichlorophenoxy)pyrimidine-3-oxide. Finally, the compound is reacted with piperidine to produce the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2,4-Diamino-6-(4-(2-pyridyl)-1-piperazinyl)pyrimidine 3-oxide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include 3-chloroperbenzoic acid and monoperphthalic acid magnesium salt.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like piperidine are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as different oxidation states and substituted pyrimidine derivatives.
科学的研究の応用
2,4-Diamino-6-(4-(2-pyridyl)-1-piperazinyl)pyrimidine 3-oxide dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of hypertension and other cardiovascular diseases.
Industry: The compound is used in the development of new pharmaceuticals and as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of 2,4-Diamino-6-(4-(2-pyridyl)-1-piperazinyl)pyrimidine 3-oxide dihydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. The compound’s ability to modulate these targets is attributed to its unique chemical structure, which allows it to bind effectively to the active sites of these molecules.
類似化合物との比較
Similar Compounds
2,4-Diamino-6-(1-piperidinyl)pyrimidine N-oxide: This compound shares a similar pyrimidine core but differs in the substituent groups attached to the ring.
2,4-Diamino-6-(2,4-dichlorophenoxy)pyrimidine: Another related compound with different substituents, leading to distinct chemical and biological properties.
Uniqueness
2,4-Diamino-6-(4-(2-pyridyl)-1-piperazinyl)pyrimidine 3-oxide dihydrochloride is unique due to its specific combination of functional groups, which confer distinct pharmacological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
特性
CAS番号 |
83540-38-9 |
|---|---|
分子式 |
C13H19Cl2N7O |
分子量 |
360.2 g/mol |
IUPAC名 |
3-hydroxy-2-imino-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C13H17N7O.2ClH/c14-10-9-12(17-13(15)20(10)21)19-7-5-18(6-8-19)11-3-1-2-4-16-11;;/h1-4,9,15,21H,5-8,14H2;2*1H |
InChIキー |
ORPOQNPSIPHKMK-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC(=N)N(C(=C3)N)O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


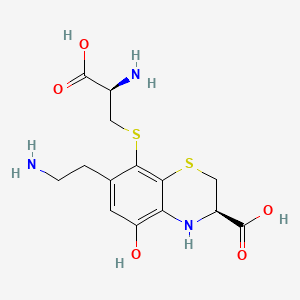
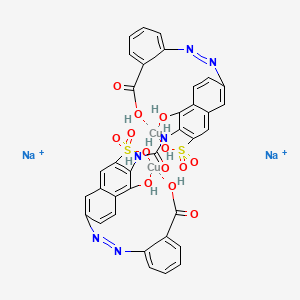
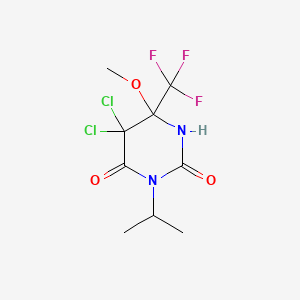
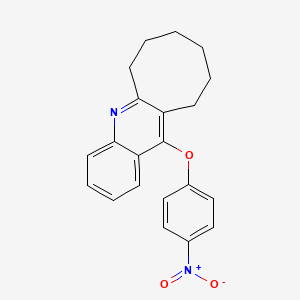
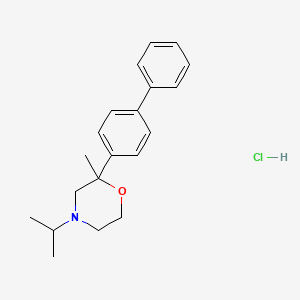
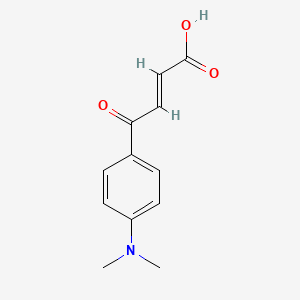
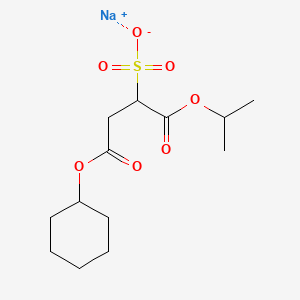

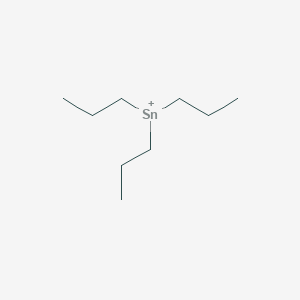
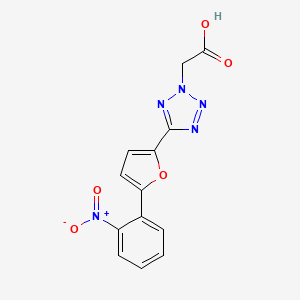
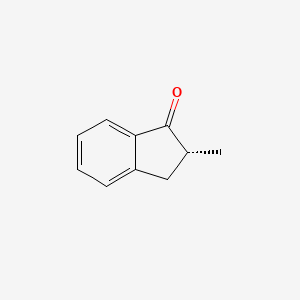


![7-[(3R)-3-aminopyrrolidin-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B15187588.png)
